molecular formula C19H24N2O4S2 B14158862 N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide CAS No. 5732-55-8

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide

Cat. No.: B14158862
CAS No.: 5732-55-8
M. Wt: 408.5 g/mol
InChI Key: PXFNODPPRWJDBM-UHFFFAOYSA-N
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Description

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of an ethoxyphenyl group, a methylsulfonyl group, and a phenylsulfanyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethoxybenzene and an appropriate electrophile.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be added via a sulfonation reaction using methylsulfonyl chloride and a base such as triethylamine.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a phenylthiol derivative.

    Formation of the Glycinamide Backbone: The final step involves coupling the intermediates with glycine or a glycine derivative under peptide coupling conditions, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Thiols, amines, alcohols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide
  • N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]alaninamide

Uniqueness

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide is unique due to the specific combination of functional groups it possesses. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

5732-55-8

Molecular Formula

C19H24N2O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide

InChI

InChI=1S/C19H24N2O4S2/c1-3-25-17-11-9-16(10-12-17)21(27(2,23)24)15-19(22)20-13-14-26-18-7-5-4-6-8-18/h4-12H,3,13-15H2,1-2H3,(H,20,22)

InChI Key

PXFNODPPRWJDBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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